
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
説明
“Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate” is a chemical compound that contains a thiazole ring. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Synthesis Analysis
The synthesis of thiazole-bearing compounds has been a focus of medicinal chemists due to their notable pharmacological actions . For instance, the compound 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine was synthesized as a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring with sulfur and nitrogen atoms. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles have shown to undergo various chemical reactions. For example, the compound 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine was shown to be a selective and potent noncompetitive antagonist of mGluR5 .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .科学的研究の応用
Proteomics Research
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate: is utilized in proteomics research due to its molecular properties. It serves as a biochemical for proteomic studies, aiding in the understanding of protein expression and function within biological systems .
Antimicrobial Activity
Thiazole derivatives, including Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate , have been studied for their antimicrobial properties. They are found to be effective against a range of microbial pathogens, contributing to the development of new antimicrobial agents .
Antifungal Applications
This compound has shown potential in antifungal applications. Its thiazole core structure is beneficial in the synthesis of compounds with antifungal activities, which can be compared with commercial fungicides for efficacy .
Antitumor and Cytotoxic Activities
Research has indicated that thiazole-containing compounds, such as Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate , can exhibit antitumor and cytotoxic activities. This makes them valuable in the development of new cancer therapies .
Analgesic and Anti-inflammatory Activities
The compound’s structure is conducive to the development of analgesic and anti-inflammatory drugs. Studies have shown significant activities in these areas, which could lead to the creation of new pain management and anti-inflammatory medications .
Antioxidant Properties
Thiazole compounds are also being explored for their antioxidant propertiesMethyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate could contribute to the development of antioxidants that help in protecting cells from oxidative stress .
Neuroprotective Effects
Due to the presence of the thiazole ring, this compound may have neuroprotective effects. It could play a role in the synthesis of drugs that help in the treatment of neurodegenerative diseases .
Agricultural Chemicals
Lastly, the thiazole moiety of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is useful in the synthesis of agricultural chemicals. These chemicals include fungicides and biocides that protect crops from various diseases .
作用機序
Target of Action
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is a compound used for proteomics research Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in different solvents may suggest that the compound’s action could be influenced by the surrounding environment.
Safety and Hazards
将来の方向性
Thiazoles have shown significant potential in the field of medicinal chemistry. They have been used in the development of various drugs and biologically active agents . Future research may focus on the synthesis of new thiazole-bearing compounds and the investigation of their effects in treating various diseases .
特性
IUPAC Name |
methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILPQRJIOVKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427799 | |
| Record name | methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |
CAS RN |
850375-07-4 | |
| Record name | Methyl 3-(2-methyl-4-thiazolyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



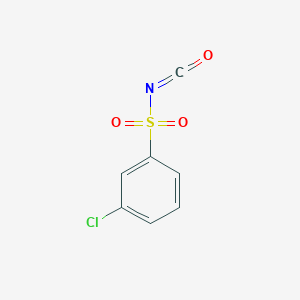

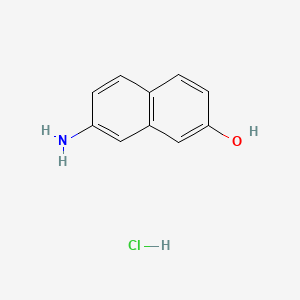
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
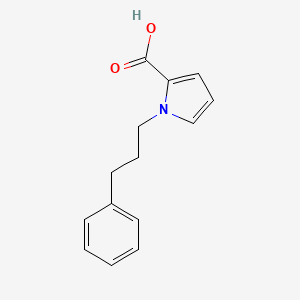
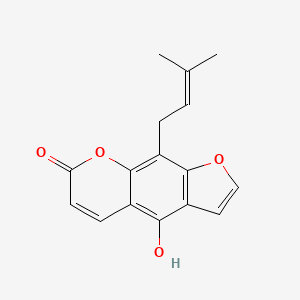


![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)
![N-[2-(p-Cinnamylamino)ethyl]-5-isoquinolone Sulfonamide](/img/structure/B1368161.png)

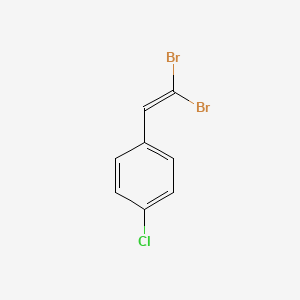

![(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1368175.png)